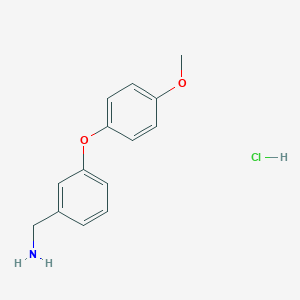

3-(4-Methoxyphenoxy)benzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMNITVEVSYONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590028 | |

| Record name | 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154108-33-5 | |

| Record name | 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenoxy)benzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(4-methoxyphenoxy)benzylamine hydrochloride, a versatile building block in pharmaceutical and materials science research. The synthesis is presented in a multi-step approach, designed for clarity, reproducibility, and scalability in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of this compound

This compound is a key intermediate in the development of novel therapeutic agents, particularly in the fields of neurology and oncology.[1] Its unique molecular architecture, featuring a flexible diaryl ether linkage, allows for the exploration of diverse chemical space in the design of bioactive molecules that can modulate biological pathways.[1] Beyond its pharmaceutical applications, this compound also serves as a valuable monomer in the formulation of advanced polymers and specialty coatings, where it can enhance chemical resistance and durability.[1]

This guide will detail a robust and efficient three-part synthesis strategy, commencing with the formation of the diaryl ether core, followed by the introduction of the benzylamine moiety via reductive amination, and culminating in the preparation of the stable hydrochloride salt.

Synthesis Strategy: A Three-Part Approach

The synthesis of this compound is logically divided into three distinct stages. This modular approach allows for clear checkpoints for purification and characterization of intermediates, ensuring the high purity of the final product.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3-(4-Methoxyphenoxy)benzaldehyde

The initial and crucial step is the construction of the diaryl ether linkage. This is achieved via a nucleophilic aromatic substitution reaction between 3-hydroxybenzaldehyde and 4-fluoroanisole. While other methods for ether synthesis exist, this approach is often favored for its reliability and the commercial availability of the starting materials.

Reaction Mechanism: Nucleophilic Aromatic Substitution

Caption: Mechanism of diaryl ether formation via nucleophilic aromatic substitution.

Experimental Protocol: 3-(4-Methoxyphenoxy)benzaldehyde

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 4-fluoroanisole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask. The solvent should be anhydrous to prevent side reactions.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(4-methoxyphenoxy)benzaldehyde.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 3-Hydroxybenzaldehyde | 1.0 | 122.12 |

| 4-Fluoroanisole | 1.1 | 126.12 |

| Potassium Carbonate | 2.0 | 138.21 |

Table 1: Reagent quantities for the synthesis of 3-(4-methoxyphenoxy)benzaldehyde.

Part 2: Synthesis of 3-(4-Methoxyphenoxy)benzylamine

The conversion of the aldehyde to the primary amine is accomplished through reductive amination. This widely used transformation involves the in-situ formation of an imine, which is then reduced to the corresponding amine.[2][3] Various reducing agents can be employed, with sodium borohydride being a common and effective choice.[3]

Reaction Mechanism: Reductive Amination

Caption: General mechanism of reductive amination.

Experimental Protocol: 3-(4-Methoxyphenoxy)benzylamine

-

Reaction Setup: In a round-bottom flask, dissolve 3-(4-methoxyphenoxy)benzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Ammonia Source: Add an ammonia source, such as ammonium chloride (5-10 eq) or a solution of ammonia in methanol.

-

pH Adjustment: If necessary, adjust the pH of the solution to be slightly acidic (pH 6-7) to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5-2.0 eq), portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-(4-methoxyphenoxy)benzylamine as a free base. Further purification can be achieved by column chromatography if necessary.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 3-(4-Methoxyphenoxy)benzaldehyde | 1.0 | 228.25 |

| Ammonium Chloride | 5-10 | 53.49 |

| Sodium Borohydride | 1.5-2.0 | 37.83 |

Table 2: Reagent quantities for the reductive amination step.

Part 3: Formation of this compound

To improve the stability and handling of the amine, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction that typically results in a crystalline solid that is easier to purify and store.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 3-(4-methoxyphenoxy)benzylamine free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and methanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.1 eq) in a compatible solvent (e.g., HCl in diethyl ether or concentrated HCl).

-

Precipitation: The hydrochloride salt should precipitate out of the solution. Stir the mixture for a period to ensure complete precipitation.

-

Isolation and Purification: Collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any remaining impurities.

-

Drying: Dry the purified this compound under vacuum to obtain a stable, crystalline solid. Recrystallization from a suitable solvent system can be performed for further purification if needed.[4][5]

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are skin-penetrating solvents. Avoid direct contact.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.

-

Hydrochloric Acid: Corrosive. Handle with extreme caution.

-

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point Analysis: To assess the purity of the final crystalline product.

Conclusion

This in-depth technical guide provides a robust and well-documented protocol for the synthesis of this compound. By following the detailed steps for diaryl ether formation, reductive amination, and hydrochloride salt formation, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The provided rationale for each step, along with the clear workflow and mechanistic diagrams, aims to empower scientists with the knowledge and practical guidance necessary for successful synthesis.

References

- Lechner, R., & König, B. (n.d.).

-

Jouny, M., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde Using a Silver Catalyst. ChemRxiv. [Link]

- Stavber, S., et al. (2019). Reductive aminations of benzaldehyde.

- Barta, K., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.

- Barta, K., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.

- Google Patents. (n.d.). Synthesis method of hydroxybenzylamine. US12024483B2.

- Jagadeesh, R. V., et al. (2015). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols.

- Ikawa, T., et al. (2010). Base-Catalyzed Direct Transformation of Benzylamines into Benzyl Alcohols. Organic Letters.

- Pérez-Sanz, J., et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry.

- König, B., et al. (2011). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis.

- Jouny, M., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv.

- Pérez-Sanz, J., et al. (2000).

- Google Patents. (n.d.). Synthesis method of hydroxybenzylamine. US20220289664A1.

- SynArchive. (n.d.). Protection of Amine by Amine.

- ResearchGate. (n.d.). Amination of benzyl alcohol (1 a) to benzylamine (1 c)

- Biosynth. (n.d.). 3-Hydroxybenzylamine hydrochloride.

- Patsnap. (n.d.). A kind of synthetic method of hydroxybenzylamine.

- PrepChem.com. (n.d.). Synthesis of 4-chloro-α-(3-methoxyphenyl)benzyl alcohol.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Wikipedia. (n.d.). Mitsunobu reaction.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Google Patents. (n.d.). Process for preparing Benzylamine salts. GB2323087A.

- ResearchGate. (n.d.). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?.

- Reddit. (n.d.). How to purify Benzylamine?.

- ResearchGate. (n.d.). N‐benzyl‐4‐hydroxybenzylamine (3 a–c) synthesis.

- Chem-Impex. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.

- Alfa Chemistry. (n.d.). Mitsunobu Reaction.

- ChemicalBook. (n.d.). 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis.

- Scholars' Mine. (n.d.).

- Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

- European Patent Office. (n.d.). PROCESS FOR THE PURIFICATION OF BENZPHETAMINE HYDROCHLORIDE. EP 1824811 B1.

- Red Flower Publications. (n.d.).

- Chemical Reviews. (n.d.).

- PubChemLite. (n.d.). This compound (C14H15NO2).

- Google Patents. (n.d.). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. CN101538212A.

- Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA)

- PubMed Central. (n.d.). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.

- PrepChem.com. (n.d.). Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol.

- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.

- Google Patents. (n.d.). Method for synthesizing methoxyphenamine hydrochloride. CN102267917B.

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). Synthesis method of m-methoxy benzyl alcohol. CN113024360A.

- Google Patents. (n.d.). METHOD FOR PRODUCING THE M-PHENOXY-BENZYL ALCOHOL. CH650488A5.

Sources

An In-Depth Technical Guide to 3-(4-Methoxyphenoxy)benzylamine Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

3-(4-Methoxyphenoxy)benzylamine hydrochloride (CAS Number: 154108-33-5) is a versatile organic compound that has emerged as a significant building block in the landscape of pharmaceutical research and development.[1] Its unique diaryl ether linkage combined with a reactive primary amine function makes it a valuable intermediate for the synthesis of a diverse array of bioactive molecules.[1] This guide, intended for the discerning researcher, delves into the core technical aspects of this compound, from its synthesis and characterization to its application in the rational design of novel therapeutic agents, particularly in the realms of neurology and oncology.[1] The inherent structural motifs within this compound predispose its derivatives to interact with key biological targets, a feature that medicinal chemists can strategically exploit.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in a research and development setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 154108-33-5 | [1] |

| Molecular Formula | C₁₄H₁₅NO₂·HCl | [1] |

| Molecular Weight | 265.74 g/mol | [1] |

| Appearance | White or cream-colored solid | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

The structure features a central phenyl ring substituted at the 3-position with a 4-methoxyphenoxy group and a benzylamine hydrochloride moiety. The diaryl ether bond provides a degree of conformational flexibility, while the methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system. The primary amine, protonated as the hydrochloride salt, is a key reactive handle for a multitude of chemical transformations.

Synthesis and Purification: A Strategic Approach

Step 1: Synthesis of 3-(4-Methoxyphenoxy)benzonitrile

The initial step involves the formation of the diaryl ether linkage. An Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction are common methods for this transformation. A likely route involves the coupling of 3-hydroxybenzonitrile with a suitable 4-methoxyphenylating agent.

Exemplary Protocol for Diaryl Ether Formation:

-

Reactants: 3-hydroxybenzonitrile, 4-bromoanisole (or 4-chloroanisole), a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., DMF or DMSO).

-

Procedure:

-

To a stirred solution of 3-hydroxybenzonitrile and the base in the solvent, add the copper catalyst and 4-bromoanisole.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120-160 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-methoxyphenoxy)benzonitrile.

-

Step 2: Reduction of the Nitrile to the Primary Amine

The second step is the reduction of the nitrile group to the corresponding benzylamine. This can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation. Alternatively, catalytic hydrogenation offers a milder approach.

Exemplary Protocol for Nitrile Reduction:

-

Reactants: 3-(4-methoxyphenoxy)benzonitrile, a reducing agent (e.g., LiAlH₄ in THF or H₂ gas with a catalyst like Raney Nickel or Pd/C in a suitable solvent like ethanol with ammonia).[2]

-

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(4-methoxyphenoxy)benzonitrile in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude amine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

-

Caption: Proposed two-step synthesis of the target compound.

Pharmacological Profile and Mechanism of Action: A Focus on Serotonergic Systems

While specific pharmacological data for this compound is not extensively published, the structural motif is highly suggestive of activity within the central nervous system. Benzylamine and phenethylamine derivatives are well-known scaffolds for compounds targeting monoamine neurotransmitter systems.[3][4] In particular, the presence of a methoxy group on a phenyl ring is a common feature in ligands for serotonin (5-HT) receptors.[3]

Derivatives of N-benzylphenethylamines, which share a similar structural core, have been shown to be potent agonists at the 5-HT₂A receptor.[4][5] The N-benzyl moiety, in these cases, is thought to interact with specific phenylalanine residues (Phe339 and Phe340) in the receptor's binding pocket, leading to high affinity and potency.[5] It is therefore highly plausible that derivatives of 3-(4-methoxyphenoxy)benzylamine could be developed as modulators of serotonergic signaling, with potential applications in the treatment of psychiatric disorders such as depression and anxiety.[6][7]

Caption: Hypothetical mechanism of action via serotonin receptors.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. The primary amine is readily derivatized through various reactions, allowing for the systematic exploration of the chemical space around this privileged scaffold.

Key Synthetic Transformations:

-

N-Alkylation and N-Arylation: The amine can be alkylated or arylated to introduce a wide variety of substituents, which can modulate the compound's steric and electronic properties, as well as its lipophilicity and metabolic stability.

-

Amide and Sulfonamide Formation: Reaction with carboxylic acids, acid chlorides, or sulfonyl chlorides yields stable amide and sulfonamide derivatives, respectively. These functional groups can introduce additional hydrogen bonding capabilities.

-

Reductive Amination: The benzylamine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Exemplary Protocol for N-Alkylation:

-

Reactants: this compound, an alkyl halide (e.g., benzyl bromide), a base (e.g., K₂CO₃ or triethylamine), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the base to liberate the free amine.

-

Add the alkyl halide and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

-

Caption: Role as a scaffold in medicinal chemistry workflows.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the compound.

-

Column: A C18 column is typically effective.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

-

Detection: UV detection at a wavelength around 210-230 nm is appropriate for the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons in the different spin systems of the two phenyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons. The amine proton may be broad and its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for all the carbon atoms in the molecule, including the methoxy carbon, the benzylic carbon, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the free base. Electrospray ionization (ESI) would be a suitable technique, and the expected [M+H]⁺ ion would be observed.

Conclusion

This compound is a strategically important chemical entity for researchers engaged in drug discovery. Its straightforward synthesis, versatile reactivity, and the pharmacological potential of its derivatives make it a valuable tool in the medicinal chemist's arsenal. The structural alerts within this molecule, particularly its potential to interact with serotonergic systems, provide a rational basis for its use in the development of novel therapeutics for neurological and other disorders. As with any research chemical, proper handling and thorough characterization are essential for obtaining reliable and reproducible results. This guide provides a foundational understanding to facilitate the effective application of this compound in advancing scientific inquiry.

References

-

SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

-

Supplementary Information File. J Pharm Pharm Sci. (2021) 24, 421-434. Available at: [Link]

-

SIELC Technologies. Benzylamine. Available at: [Link]

-

Amazon S3. This compound. Available at: [Link]

-

Scribd. HPLC Method for Benzydamine Analysis. Available at: [Link]

- Google Patents. Preparation method of 3, 4-dimethoxy benzonitrile. CN110668972A.

-

PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009-03-06). Available at: [Link]

-

ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... Available at: [Link]

-

RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019-02-26). Available at: [Link]

-

PubMed. Serotonin receptor affinities of psychoactive phenalkylamine analogues. (1980-03). Available at: [Link]

-

SciSpace. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017-01-10). Available at: [Link]

- Google Patents. 3-ethoxy-4-methoxy benzonitrile preparing method. CN105175283A.

- Google Patents. A kind of preparation method of Apremilast. CN105330586B.

- Google Patents. 3,4-dihydroxy-benzylalcohol amino derivatives. US3869474A.

- Google Patents. Process for synthesizing chiral methoxybenzylamine. CN101462970B.

- Google Patents. Novel process for synthesis of a phenoxy diaminopyrimidine compound. WO2019209607A1.

- Google Patents. Process for the production of benzylamine and dibenzylamine. US4163025A.

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

ResearchGate. Reaction pathways associated with the hydrogenation of benzonitrile... Available at: [Link]

- Google Patents. Benzylamine derivatives which are useful in treating psychiatric disorders. US6313139B1.

-

PubMed. Neurochemical Pharmacology of Psychoactive Substituted N-benzylphenethylamines: High Potency Agonists at 5-HT 2A Receptors. (2018-12-15). Available at: [Link]

-

PubMed. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. (2008-05). Available at: [Link]

-

ResearchGate. The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Available at: [Link]

-

ResearchGate. Gram‐scale synthesis of benzylamine from benzonitrile. Available at: [Link]

- Google Patents. Substituted benzylamine derivatives and methods of use. WO2004007457A2.

-

Semantic Scholar. Serotonin receptor affinities of psychoactive phenalkylamine analogues. Available at: [Link]

- Google Patents. Process for producing 4- (4-alkylphenoxy) benzylamines. JPH08291116A.

-

ResearchGate. A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. Available at: [Link]

-

MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available at: [Link]

-

ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4′-diamino-4″-benzyloxy triphenylamine (3). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 3. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy N-benzyl-3-(4-methoxyphenoxy)propan-1-amine | 433947-02-5 [smolecule.com]

- 7. US6313139B1 - Benzylamine derivatives which are useful in treating psychiatric disorders - Google Patents [patents.google.com]

A Technical Guide to 3-(4-Methoxyphenoxy)benzylamine Hydrochloride: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 3-(4-Methoxyphenoxy)benzylamine hydrochloride, a versatile chemical intermediate of significant interest to professionals in pharmaceutical development, biochemical research, and materials science. We will explore its fundamental properties, discuss a representative synthetic pathway, detail robust analytical methods for quality control, and examine its key applications.

Compound Identification and Physicochemical Properties

This compound is a diaryl ether derivative distinguished by a benzylamine core. The hydrochloride salt form generally enhances its stability and solubility in aqueous media, making it highly suitable for a variety of research and development applications.[1] Its structure, featuring a methoxyphenoxy group, is crucial for its reactivity and interaction with biological targets.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO₂·HCl | [1][2] |

| Molecular Weight | 265.74 g/mol | [1][2] |

| CAS Number | 154108-33-5 | [1][2] |

| Appearance | White to cream-colored solid | [1] |

| Purity | Typically ≥98% (as determined by HPLC) | [1] |

| Storage Conditions | 0–8 °C, protected from light and moisture | [1] |

| Synonyms | [3-(4-methoxyphenoxy)phenyl]methanamine hydrochloride |

Representative Synthetic Pathway

While specific, proprietary synthesis routes may vary, a logical and chemically sound pathway can be proposed based on established organic chemistry principles, such as those used for analogous benzylamines.[3][4][5] A common strategy involves the formation of the diaryl ether bond, followed by the introduction and reduction of a nitrile group to form the primary amine, and concluding with salt formation.

The rationale for this multi-step approach is rooted in achieving high yield and purity. The Ullmann condensation or a similar nucleophilic aromatic substitution is an effective method for creating the diaryl ether linkage. The subsequent conversion of a hydroxyl or halide group to a nitrile, followed by reduction, is a classic and reliable method for synthesizing benzylamines. This avoids the harsher conditions that might be required for direct amination of a benzyl halide, which could lead to side products.

Caption: Representative synthetic workflow for 3-(4-Methoxyphenoxy)benzylamine HCl.

Experimental Protocol: A Representative Synthesis

-

Step 1: Synthesis of 3-(4-Methoxyphenoxy)benzonitrile. In a reaction vessel purged with an inert gas, combine 3-hydroxybenzonitrile, 4-bromoanisole, a copper(I) catalyst, and a suitable base (e.g., potassium carbonate) in a high-boiling-point solvent like DMF. Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC. After completion, cool the mixture, filter to remove inorganic salts, and extract the product into an organic solvent. Purify the crude intermediate via column chromatography.

-

Step 2: Reduction to 3-(4-Methoxyphenoxy)benzylamine. Dissolve the purified nitrile intermediate in an anhydrous ether solvent (e.g., THF). Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) at a reduced temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until the reduction is complete. Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting solids and concentrate the filtrate to obtain the crude free base amine.

-

Step 3: Formation of the Hydrochloride Salt. Dissolve the crude amine in a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent to remove impurities, and dry under a vacuum to yield the final product.

Analytical Quality Control: A Self-Validating HPLC Method

To ensure the identity and purity of this compound, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.[1] A self-validating method, incorporating system suitability tests and adherence to established validation parameters, ensures trustworthiness and reproducibility of the results.[6][7]

The choice of a reversed-phase C18 column is based on its versatility and effectiveness in separating aromatic compounds of moderate polarity. The mobile phase, an acetonitrile/water buffer system, allows for fine-tuning of the retention time and resolution. UV detection is ideal due to the strong chromophores present in the molecule's structure.

| Parameter | Recommended Conditions | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating small organic molecules with good peak shape and efficiency. |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., sodium perchlorate with pH adjusted to 3.0) | Provides good separation and peak symmetry for amine-containing compounds.[6] |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler for routine QC, while gradient can resolve closely eluting impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[6] |

| Detector | UV at an appropriate wavelength (e.g., 280 nm) | The aromatic rings provide strong UV absorbance for high sensitivity. |

| Column Temp. | Ambient or controlled (e.g., 35 °C) | Controlled temperature ensures retention time stability. |

| Injection Vol. | 10 µL | A typical volume that avoids column overloading. |

System Suitability and Validation

Before sample analysis, a system suitability solution is injected to verify the performance of the chromatographic system. Key parameters include:

-

Resolution: The baseline separation between the main peak and any known impurity or adjacent peak should be greater than 2.0.

-

Tailing Factor: The peak for the primary analyte should be symmetrical, with a tailing factor not more than 2.0.

-

Reproducibility: The relative standard deviation (RSD) for peak area from replicate injections should be less than 2.0%.

Caption: Workflow for analytical quality control using a self-validating HPLC method.

Key Applications in Scientific Research

The utility of this compound spans multiple scientific disciplines, primarily due to its function as a versatile chemical building block.[1]

-

Pharmaceutical Development: This is the most prominent area of application. The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][8] Its structure can be found in scaffolds designed to interact with specific receptors or enzymes in the central nervous system. It has also shown promise in the development of novel agents in oncology.[1]

-

Biochemical Research: In a laboratory setting, it is used in studies exploring receptor-ligand interactions and enzyme activities.[1] The diaryl ether motif is common in many biologically active molecules, and this compound can be used as a fragment or starting point for developing chemical probes to investigate complex biological pathways.[1]

-

Organic and Materials Synthesis: Beyond pharmaceuticals, it is an important intermediate for creating complex organic molecules.[1] Its functional groups (primary amine, ether linkage) allow for a wide range of subsequent chemical transformations. In materials science, it can be incorporated into the formulation of specialty polymers and coatings to enhance properties like chemical resistance and durability.[1]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. zenodo.org [zenodo.org]

- 8. chemimpex.com [chemimpex.com]

3-(4-Methoxyphenoxy)benzylamine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a therapeutic agent. Poor aqueous solubility can impede absorption, lead to variable bioavailability, and complicate formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 154108-33-5), a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not widely published, this document serves as a foundational manual for researchers. It outlines the theoretical principles governing its solubility, provides detailed, field-proven protocols for its experimental determination, and establishes a framework for the accurate reporting and interpretation of results. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical approach to characterizing the solubility of this and similar amine hydrochloride salts.

Introduction: The Central Role of Solubility in Drug Development

This compound is a versatile chemical building block utilized in the synthesis of various bioactive molecules, particularly in the fields of oncology and neurology.[1] As with any drug candidate or intermediate, its solubility profile is a cornerstone of its biopharmaceutical properties. Aqueous solubility directly influences the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of orally administered drugs.[2] Understanding and accurately quantifying the solubility of this compound is therefore not an academic exercise, but a prerequisite for meaningful preclinical and formulation studies.

This guide addresses the fundamental challenge that while the compound is commercially available, its solubility data is not readily accessible in public literature. Therefore, we shift the focus from merely presenting data to empowering the researcher: this document provides the necessary theoretical background and detailed experimental workflows required to generate high-quality, reliable solubility data in-house.

Physicochemical Profile and Its Implications for Solubility

The molecular structure and salt form of a compound provide the first clues to its solubility behavior. This compound is an amine salt, which has profound implications for its interaction with aqueous media.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂·HCl | [1][3] |

| Molecular Weight | 265.74 g/mol | [1][3][4] |

| Appearance | White or cream/yellow solid | [1][4] |

| CAS Number | 154108-33-5; 1170566-12-7* | [1][3][4][5] |

| Predicted XlogP | 2.2 | [6] |

| Purity | ≥ 98% (HPLC) | [1] |

| Note: Discrepancies in the assigned CAS number exist across suppliers. Researchers should verify the identifier associated with their specific material lot. |

The key features influencing solubility are:

-

The Amine Group: The primary amine is basic and is protonated to form the hydrochloride salt. This salt form is designed to enhance aqueous solubility compared to the free base.[7]

-

The Hydrochloride Salt: As a salt of a weak base and a strong acid, its solubility is expected to be highly dependent on the pH of the medium.[8][9]

-

Aromatic Structure: The presence of two phenyl rings and an ether linkage contributes to the molecule's lipophilicity (as indicated by the predicted XlogP of 2.2), which counteracts the solubilizing effect of the ammonium group. The final solubility is a balance between the energy required to break the crystal lattice and the energy released upon solvation of the ions.

Theoretical Framework: pH-Dependent Solubility of Amine Salts

The solubility of this compound in aqueous solution is not a single value but a profile that changes dramatically with pH. The protonated amine (BH⁺) exists in equilibrium with its neutral, free base form (B).

BH⁺(solid) ⇌ BH⁺(aqueous) ⇌ B(aqueous) + H⁺

The intrinsic solubility (S₀) is the solubility of the neutral free base, which is typically low. As the pH of the solution decreases (becomes more acidic), the equilibrium shifts to the left, favoring the protonated, more soluble form (BH⁺). This relationship is fundamental to understanding how the compound will behave in different biological environments, such as the stomach (low pH) versus the intestine (higher pH).

Conversely, in solutions with a high concentration of chloride ions (e.g., simulated gastric fluid containing NaCl), the solubility of the hydrochloride salt may be suppressed due to the common ion effect .[8][10] This occurs because the excess Cl⁻ ions shift the dissolution equilibrium (BH⁺Cl⁻ ⇌ BH⁺ + Cl⁻) to the left, favoring the solid salt form.

Caption: Workflow for the Kinetic Solubility Assay.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method is the "gold standard" for determining the true equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent over an extended period. [2] Objective: To determine the equilibrium solubility in various aqueous buffers.

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume of the desired aqueous buffer (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, phosphate buffer pH 6.8 and 7.4).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [11]4. Phase Separation: Allow the vials to stand, then withdraw a sample of the supernatant. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable mobile phase.

-

Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). [2] * Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Solid Phase Analysis (Trustworthiness Check): After the experiment, recover the remaining solid and analyze it using techniques like XRPD or DSC to confirm that the compound has not converted to a different polymorphic form or to the free base during the equilibration process. [10]

Data Presentation

All experimentally determined solubility data should be reported in a clear and structured format. The following table is an illustrative template for presenting the results for this compound.

Table 1: Illustrative Thermodynamic Solubility Data for this compound at 25°C

| Solvent/Buffer System | pH | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | [Record final pH] | [Experimental Value] | [Calculated Value] |

| 0.1 N HCl (pH ~1) | 1.0 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 4.5 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer (PBS) | 7.4 | [Experimental Value] | [Calculated Value] |

| Note: The values in this table are placeholders. They must be determined experimentally using the protocols described herein. |

Conclusion

While a definitive public dataset for the solubility of this compound is elusive, its physicochemical properties as an amine hydrochloride salt provide a strong theoretical basis for predicting its behavior. Its solubility will be intrinsically linked to pH, being significantly higher in acidic conditions than in neutral or basic media. For drug development professionals, it is imperative to move beyond prediction and generate empirical data. The kinetic and thermodynamic assay protocols provided in this guide represent industry-standard, robust methodologies for this purpose. By employing these self-validating workflows, researchers can generate the high-quality, reliable solubility data essential for making informed decisions in lead optimization, formulation design, and overall candidate progression.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Petereit, A., et al. In vitro solubility assays in drug discovery. PubMed.

- Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- Chem-Impex International. This compound.

- Chem-Impex International. 3-(4-Methylphenoxy)Benzylamine Hydrochloride.

- Anselmo, H. et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Gibson, E.K. Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Alsenz, J., et al. Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies.

- Serajuddin, A.T.M., et al. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research.

- Santa Cruz Biotechnology, Inc. This compound.

- Cooney, A. Why do amines dissolve in hydrochloric acid?. Quora.

- PubChemLite. This compound (C14H15NO2).

- Evotec. Thermodynamic Solubility Assay.

- Chad's Prep. 17.6 pH Effects on Solubility.

- Various Authors.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Key Organics. 3-(4-methoxyphenoxy)benzylamine hcl.

- Sigma-Aldrich. 3-(4-METHOXYPHENOXY)BENZYLAMINE HCL.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. evotec.com [evotec.com]

- 3. scbt.com [scbt.com]

- 4. 3-(4-METHOXYPHENOXY)BENZYLAMINE HCL | 1170566-12-7 [sigmaaldrich.com]

- 5. keyorganics.net [keyorganics.net]

- 6. PubChemLite - this compound (C14H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. quora.com [quora.com]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

biological activity of 3-(4-Methoxyphenoxy)benzylamine derivatives

An In-depth Technical Guide to the Biological Activity of 3-(4-Methoxyphenoxy)benzylamine Derivatives

Executive Summary

The 3-(4-methoxyphenoxy)benzylamine scaffold represents a versatile and privileged structure in medicinal chemistry. Characterized by a diaryl ether linkage, this core offers significant conformational flexibility and precise spatial orientation of its functional groups, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of this class have demonstrated a remarkable breadth of biological activities, including promising anticancer, neuroprotective, and antimicrobial properties. This guide synthesizes the current understanding of these derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used to validate their therapeutic potential. We will explore the causal relationships between structural modifications and biological outcomes, present detailed protocols for key validation assays, and provide a forward-looking perspective on the future of this promising class of compounds in drug discovery.

Introduction: The 3-(4-Methoxyphenoxy)benzylamine Core Structure

The foundational molecule, 3-(4-methoxyphenoxy)benzylamine, is a unique diaryl ether. Its structure consists of a benzylamine moiety linked to a methoxy-substituted phenoxy group at the meta position[1][2]. This arrangement is not merely a random combination of fragments; the ether linkage provides a balance of lipophilicity and rotational freedom, while the methoxy and amine groups serve as critical hydrogen bond donors and acceptors. These features allow derivatives to engage with a wide array of biological targets.

From a drug development perspective, this scaffold is highly tractable. It serves as a key intermediate and building block in the synthesis of more complex bioactive molecules, finding application in fields as diverse as oncology and neurology[3]. The core can be readily functionalized at multiple positions—on either aromatic ring or at the benzylic amine—enabling the generation of large chemical libraries for screening and structure-activity relationship (SAR) studies.

General Synthesis Strategies

The synthesis of 3-(4-methoxyphenoxy)benzylamine derivatives typically follows a logical and adaptable pathway. The key step often involves the formation of the diaryl ether bond, followed by modification or introduction of the benzylamine functionality. A common approach is the reductive amination of a corresponding aldehyde or ketone precursor.

Below is a generalized workflow for the synthesis of these derivatives. The choice of specific reagents and conditions is critical and depends on the desired final substitutions and the need to preserve stereochemistry or other sensitive functional groups. For example, using chiral auxiliaries can facilitate the stereoselective synthesis of specific enantiomers, which is often crucial for pharmacological activity[4].

Caption: Generalized synthetic route for 3-(4-methoxyphenoxy)benzylamine derivatives.

Spectrum of Biological Activities

Research has illuminated a diverse range of pharmacological effects associated with this class of compounds. The following sections detail the most significant of these activities, supported by experimental evidence.

Anticancer Activity

Several derivatives have emerged as potent anticancer agents, acting through various mechanisms. Their efficacy has been demonstrated against multiple human cancer cell lines.

-

Mechanism of Action: A primary mechanism involves the disruption of microtubule dynamics. Certain derivatives act as tubulin polymerization inhibitors, binding to the colchicine site and arresting the cell cycle in the G2/M phase, which ultimately leads to apoptosis[5][6]. Another key strategy involves the inhibition of critical signaling pathways. For instance, the novel chroman-4-one derivative SBL-060, which incorporates a related structural motif, was shown to be a dual inhibitor of the estrogen receptor (ERα) and the Akt kinase pathway in acute myeloid leukemia (AML) cells[7].

-

Supporting Evidence: Studies have identified compounds with significant cytotoxic effects. For example, a methoxybenzamide derivative of nimesulide demonstrated potent activity against lung (H292), ovarian (SKOV3), and breast (SKBR3) cancer cell lines, with IC50 values below 8.8 µM[8]. Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were found to be more cytotoxic against human glioblastoma (U-87) than triple-negative breast cancer (MDA-MB-231) cells[9].

Table 1: Selected Anticancer Activity of Methoxy-Substituted Benzylamine Derivatives

| Compound Class | Cancer Cell Line | Assay | IC50 / GI50 Value | Reference |

|---|---|---|---|---|

| Nimesulide-Methoxybenzamide | H292 (Lung) | MTT | < 8.8 µM | [8] |

| Nimesulide-Methoxybenzamide | SKOV3 (Ovarian) | MTT | < 8.8 µM | [8] |

| Nimesulide-Methoxybenzamide | SKBR3 (Breast) | MTT | < 8.8 µM | [8] |

| 3-[(4-methoxyphenyl)amino]propanehydrazide | U-87 (Glioblastoma) | MTT | Varies by derivative | [9] |

| Chroman-4-one (SBL-060) | THP-1 (AML) | MTT | 189.9 nM (GI50) | [7] |

| Chroman-4-one (SBL-060) | HL-60 (AML) | MTT | 244.1 nM (GI50) |[7] |

Neuroprotective Effects

The ability of these derivatives to protect neuronal cells from damage is a significant area of investigation, particularly for neurodegenerative diseases and ischemic events like stroke.

-

Mechanism of Action: The neuroprotective effects are often multifactorial. One key mechanism is the inhibition of excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal death. Derivatives have been shown to protect against glutamate- and NMDA-induced toxicity[10]. A second crucial mechanism is the mitigation of oxidative stress. Compounds with a methoxyphenol moiety can act as potent antioxidants, scavenging free radicals and reducing cellular damage[11][12]. This antioxidant activity can be linked to the activation of pro-survival signaling pathways, such as the ERK-CREB pathway[10].

-

Supporting Evidence: A derivative, (4-methoxybenzylidene)-(3-methoxyphenyl)amine (MBMPA), was found to strongly protect neuronal cells against ischemic damage in an in vitro model, even more effectively than resveratrol[13]. It was shown to reduce neuronal cell death and block ATP depletion in hippocampal slices subjected to oxygen and glucose deprivation[13]. Another study on 4-hydroxy-3-methoxy-acetophenone (apocynin) demonstrated its ability to prevent memory deficits and attenuate hippocampal neuronal death following transient global cerebral ischemia in rats, an effect linked to the inhibition of the glial inflammatory response[11].

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Derivatives of 4-methoxybenzylamine have been synthesized and shown to possess activity against a range of pathogenic microbes.

-

Mechanism of Action: The precise antimicrobial mechanisms are still under investigation but may involve disruption of the microbial cell membrane or inhibition of essential enzymes. For fatty acid-derived 4-methoxybenzylamides, molecular docking studies suggest a potential mechanism involving binding to bacterial DNA, thereby interfering with replication and transcription[14].

-

Supporting Evidence: A series of fatty acid amides of 4-methoxybenzylamine were synthesized and evaluated for their in vitro antimicrobial activity against bacteria like E. coli and various fungi[14]. Chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde also exhibited good antibacterial activity against both gram-positive and gram-negative bacteria[15]. The presence of a methoxyphenol structure is a common feature in natural antimicrobial compounds like eugenol and vanillin, which are effective against foodborne pathogens[16].

Key Experimental Protocols

To ensure scientific integrity, the biological activities described must be validated through robust, reproducible experimental protocols. The following are detailed methodologies for core assays used in the evaluation of these derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., U-87, H292) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (≤ 0.1%) across all wells[8]. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium along with 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: A typical workflow for screening and characterizing novel anticancer compounds.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay provides a rapid and straightforward method to evaluate the free radical scavenging ability of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish diamagnetic molecule. The decrease in absorbance is proportional to the antioxidant capacity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark. Prepare various concentrations of the test derivative and a standard antioxidant (e.g., ascorbic acid, BHT)[9][16].

-

Reaction Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).

-

Initiation of Reaction: Add a small volume of the test compound solution at different concentrations (e.g., 20 µL) to the DPPH solution. Include a control well containing only the solvent and DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

-

IC50 Determination: Plot the scavenging percentage against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The 3-(4-methoxyphenoxy)benzylamine framework has proven to be a highly productive scaffold for the discovery of novel bioactive compounds. The derivatives exhibit a compelling range of activities, with particular promise in oncology and neuropharmacology. The synthetic tractability of the core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While primary mechanisms have been identified, a deeper understanding of the downstream signaling effects and potential off-target activities is necessary.

-

Structure-Activity Relationship (SAR) Expansion: Systematic modification of the scaffold and analysis through computational modeling will help in designing next-generation derivatives with improved therapeutic indices.

-

In Vivo Validation: Promising in vitro candidates must be advanced to relevant animal models to assess their efficacy, safety, and pharmacokinetic profiles. For instance, neuroprotective agents should be tested in models of ischemic stroke or Alzheimer's disease[11][12], while anticancer compounds should be evaluated in tumor xenograft models[7].

References

-

Kim, H., et al. (2006). Protective effect of (4-methoxybenzylidene)-(3-methoxyphenyl)amine against neuronal cell death induced by oxygen and glucose deprivation in rat organotypic hippocampal slice culture. Neuroscience Letters, 398(1-2), 169-173. Available at: [Link]

-

Nengroo, Z. R., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Bioorganic Chemistry, 86, 446-454. Available at: [Link]

-

Tumosienė, I., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4785. Available at: [Link]

-

PubChem. (n.d.). 3-(4-methoxyphenoxy)benzylamine hydrochloride. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. Available at: [Link]

-

Neri-Numa, I. A., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2023). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Frontiers in Chemistry, 11, 1189437. Available at: [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Bouraiou, A., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1409-1418. Available at: [Link]

-

ResearchGate. (2025). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Available at: [Link]

-

The Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Available at: [Link]

-

Lugemwa, F. N. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Molecules, 18(2), 1990-1996. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Available at: [Link]

-

Jo, Y.-G., et al. (2021). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Antioxidants, 10(11), 1675. Available at: [Link]

-

ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. Available at: [Link]

-

National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

-

ResearchGate. (2025). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Available at: [Link]

-

Lakshmi, S., et al. (2023). Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. PLoS One, 18(1), e0279580. Available at: [Link]

-

PubChem. (n.d.). 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. Available at: [Link]

-

National Institutes of Health. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Available at: [Link]

-

PubChem. (n.d.). The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice. Available at: [Link]

-

National Institutes of Health. (2021). Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Semantic Scholar. (n.d.). 3,4-dimethoxybenzylamine. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C14H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C14H16ClNO2 | CID 17749852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effect of (4-methoxybenzylidene)-(3-methoxynophenyl)amine against neuronal cell death induced by oxygen and glucose deprivation in rat organotypic hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 16. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Neuro-active Scaffolds: A Technical Guide to 3-(4-Methoxyphenoxy)benzylamine Hydrochloride as a Synthetic Intermediate

Introduction: The Strategic Importance of the Diaryl Ether Benzylamine Core

In the landscape of modern medicinal chemistry, the diaryl ether motif is a privileged structure, found in a multitude of biologically active compounds.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. When coupled with a benzylamine moiety, as in 3-(4-methoxyphenoxy)benzylamine hydrochloride, it becomes a particularly powerful building block for agents targeting the central nervous system (CNS).[2] This guide provides an in-depth technical overview of this compound, a key synthetic intermediate whose structural features are pivotal in the development of next-generation neurological drugs, including norepinephrine reuptake inhibitors.[3] We will explore its chemical properties, a robust synthetic pathway, and its application in the construction of complex, neuro-active molecules.

Chemical Properties and Characterization

This compound is a white to cream-colored solid, valued for its stability and reactivity in subsequent synthetic transformations.[2] Its hydrochloride salt form enhances solubility in polar solvents, a desirable characteristic for many reaction conditions and for potential formulation studies.

| Property | Value | Reference(s) |

| CAS Number | 154108-33-5 | [4] |

| Molecular Formula | C₁₄H₁₅NO₂·HCl | [4] |

| Molecular Weight | 265.74 g/mol | [4] |

| Appearance | White or cream-colored solid | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis of this compound: A Two-Step Approach

The synthesis of the target intermediate is efficiently achieved through a two-step process that first establishes the diaryl ether bond, followed by the formation of the benzylamine functionality. This strategy allows for the convergent assembly of the core scaffold from readily available starting materials.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The formation of the 3-(4-methoxyphenoxy)benzonitrile intermediate is accomplished via a copper-catalyzed Ullmann condensation. This classic reaction is a reliable method for the formation of diaryl ethers, particularly when one of the aryl partners is activated.[5]

Experimental Protocol: Synthesis of 3-(4-Methoxyphenoxy)benzonitrile

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzonitrile (1.0 eq), 4-iodoanisole (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble inorganic salts.

-

Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-(4-methoxyphenoxy)benzonitrile.

Step 2: Reduction of the Nitrile to the Benzylamine

The final step involves the reduction of the benzonitrile intermediate to the corresponding primary amine. This transformation can be effectively carried out using a variety of reducing agents, with lithium aluminum hydride (LAH) or catalytic hydrogenation being common choices. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 3-(4-methoxyphenoxy)benzonitrile (1.0 eq) in anhydrous THF dropwise.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filtration and Extraction: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Salt Formation: Concentrate the organic phase to obtain the free amine as an oil. Dissolve the oil in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.

-

Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Ullmann Reaction [organic-chemistry.org]

discovery and history of substituted benzylamines in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals